molecular formula C10H10Cl2N2O B1672513 Fenmetozole CAS No. 41473-09-0

Fenmetozole

Cat. No.: B1672513
CAS No.: 41473-09-0
M. Wt: 245.10 g/mol
InChI Key: FVHAONUKSUFJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenmetozole is a chemical compound with the IUPAC name 2-[(3,4-dichlorophenoxy)methyl]-4,5-dihydro-1H-imidazole. It was initially patented as an antidepressant but was later studied for its potential to counteract the effects of ethanol. Despite its promising properties, this compound was never marketed .

Preparation Methods

The synthesis of fenmetozole involves the reaction of 3,4-dichlorophenol with formaldehyde and imidazole under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.

Chemical Reactions Analysis

Fenmetozole undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Substitution: this compound can undergo substitution reactions, particularly involving the chlorine atoms on the phenyl ring.

Mechanism of Action

Fenmetozole acts as an antagonist of the alpha-2 adrenergic receptor. By blocking this receptor, this compound can counteract the depressant effects of ethanol on the central nervous system. The exact molecular pathways involved in this antagonistic action are not fully understood, but it is believed to involve modulation of cyclic guanosine monophosphate (cGMP) levels in the brain .

Comparison with Similar Compounds

Fenmetozole is structurally similar to other imidazole derivatives, such as idazoxan and fenoxazoline. These compounds also act as alpha-2 adrenergic receptor antagonists but differ in their specific chemical structures and pharmacological properties. For example, fenoxazoline has an ortho-isopropyl group instead of the 3’,4’-dichloro substitution found in this compound .

Similar Compounds

  • Idazoxan
  • Fenoxazoline
  • Clonidine (another alpha-2 adrenergic receptor antagonist with a different structure)

This compound’s uniqueness lies in its specific substitution pattern on the phenyl ring and its particular pharmacological profile, which distinguishes it from other alpha-2 adrenergic receptor antagonists .

Properties

CAS No.

41473-09-0

Molecular Formula

C10H10Cl2N2O

Molecular Weight

245.10 g/mol

IUPAC Name

2-[(3,4-dichlorophenoxy)methyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C10H10Cl2N2O/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-2,5H,3-4,6H2,(H,13,14)

InChI Key

FVHAONUKSUFJKN-UHFFFAOYSA-N

SMILES

C1CN=C(N1)COC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CN=C(N1)COC2=CC(=C(C=C2)Cl)Cl

Appearance

Solid powder

Key on ui other cas no.

41473-09-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DH 524
fenmetazole
fenmetozole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenmetozole
Reactant of Route 2
Reactant of Route 2
Fenmetozole
Reactant of Route 3
Reactant of Route 3
Fenmetozole
Reactant of Route 4
Reactant of Route 4
Fenmetozole
Reactant of Route 5
Reactant of Route 5
Fenmetozole
Reactant of Route 6
Reactant of Route 6
Fenmetozole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.